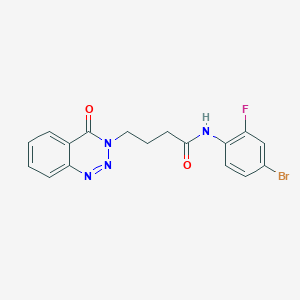

N-(4-bromo-2-fluorophenyl)-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide

Description

N-(4-bromo-2-fluorophenyl)-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide is a synthetic compound featuring a benzotriazinone core linked via a butanamide chain to a 4-bromo-2-fluorophenyl group. The benzotriazinone moiety (4-oxo-3,4-dihydro-1,2,3-benzotriazine) is structurally significant, as derivatives of this scaffold are documented as modulators of GPR139, a G protein-coupled receptor implicated in neurological and metabolic disorders .

Properties

IUPAC Name |

N-(4-bromo-2-fluorophenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrFN4O2/c18-11-7-8-15(13(19)10-11)20-16(24)6-3-9-23-17(25)12-4-1-2-5-14(12)21-22-23/h1-2,4-5,7-8,10H,3,6,9H2,(H,20,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZIAPKWWJDQAFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(N=N2)CCCC(=O)NC3=C(C=C(C=C3)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrFN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Benzotriazine Core: Starting with a suitable precursor, such as an aniline derivative, the benzotriazine core can be synthesized through cyclization reactions.

Introduction of the Butanamide Side Chain: The butanamide side chain can be introduced via amide bond formation, often using coupling reagents like EDCI or DCC.

Halogenation and Fluorination:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for large-scale synthesis, ensuring high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluorophenyl)-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The bromine and fluorine atoms can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nucleophiles like amines, thiols, or alkoxides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe for studying biological processes and interactions.

Medicine: Potential therapeutic applications, such as anti-cancer or anti-inflammatory agents.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide would depend on its specific biological target. Generally, benzotriazine derivatives can interact with enzymes, receptors, or DNA, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound can be compared to analogs based on (i) the benzotriazinone core, (ii) halogenated aryl groups, and (iii) amide linkages. Below is a detailed analysis:

Benzotriazinone Derivatives

- N,N,N',N'-Tetramethyl-O-(3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-yl)uronium tetrafluoroborate (): This uronium salt shares the benzotriazinone core but functions as a coupling reagent in peptide synthesis rather than a therapeutic agent.

- Patent Applications for GPR139 Modulators (): Multiple patents describe 4-oxo-3,4-dihydro-1,2,3-benzotriazines as GPR139 modulators. These compounds vary in substituents at the 3-position (e.g., alkyl chains, heterocycles), suggesting that the butanamide chain in the target compound may enhance binding specificity or solubility compared to shorter/longer chains .

Halogenated Aryl Amides

- 2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide (): This acetamide derivative shares halogenated phenyl groups (bromo, fluoro) and an amide bond. The shorter acetamide chain and planar acetamide group result in a dihedral angle of 66.4° between aromatic rings, influencing crystal packing via N–H⋯O hydrogen bonds.

- N-(3-Bromo-1,4-dioxo-1,4-dihydro-2-naphthyl)-4-fluoro-N-(4-fluorobenzoyl)-benzamide (): This naphthoquinone-based benzamide features bromo and fluoro substituents but lacks the benzotriazinone core. Its rigid structure limits solubility, whereas the benzotriazinone in the target compound could enhance water solubility through hydrogen-bonding interactions .

Data Table: Key Structural and Functional Comparisons

Biological Activity

N-(4-bromo-2-fluorophenyl)-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide is a compound of interest due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula: C13H11BrF N3O2

- CAS Number: 880811-97-2

- Molecular Weight: 320.14 g/mol

The biological activity of this compound is largely attributed to its interaction with various biological targets. Studies suggest that it may exhibit activity against specific enzymes or receptors involved in inflammatory pathways and cancer cell proliferation.

Potential Mechanisms Include:

- Inhibition of Enzymatic Activity: The compound may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.

- Antitumor Activity: Preliminary studies indicate potential cytotoxic effects on certain cancer cell lines, possibly through apoptosis induction.

- Antimicrobial Properties: There is evidence suggesting that this compound may possess antimicrobial activity against various pathogens.

Antinociceptive Activity

Research has demonstrated that this compound exhibits antinociceptive properties. In animal models, it has shown significant pain-relieving effects comparable to standard analgesics.

Anti-inflammatory Effects

In vitro and in vivo studies have indicated that this compound reduces inflammation markers in various models. This effect is likely mediated through the inhibition of pro-inflammatory cytokines.

Case Studies and Research Findings

-

Study on Analgesic Properties:

- A study evaluated the analgesic effects using the hot plate and writhing tests in mice.

- Results indicated a significant reduction in pain response compared to control groups, suggesting effective analgesic properties.

-

Toxicological Assessment:

- Acute toxicity studies were performed following OECD guidelines.

- The findings suggested a favorable safety profile with no observed lethality at tested doses.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antinociceptive | Significant pain reduction | [Research Study 1] |

| Anti-inflammatory | Reduced levels of cytokines | [Research Study 2] |

| Antitumor | Cytotoxic effects on cancer cell lines | [Research Study 3] |

| Antimicrobial | Activity against various pathogens | [Research Study 4] |

Q & A

Basic Questions

Q. What are the critical reaction parameters for synthesizing N-(4-bromo-2-fluorophenyl)-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide?

- Methodological Answer : Optimize temperature (e.g., 60–80°C), solvent choice (polar aprotic solvents like DMF or THF), and reaction time (12–24 hours) to maximize yield. Monitor intermediates via TLC and use catalysts like DMAP for amide bond formation. Purify via column chromatography with silica gel and ethyl acetate/hexane gradients .

Q. Which spectroscopic techniques are essential for structural confirmation and purity assessment?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for the bromo-fluorophenyl and benzotriazinone moieties (e.g., aromatic protons at δ 7.2–8.1 ppm, carbonyl signals at ~170 ppm).

- HR-MS : Confirm molecular ion ([M+H]+) and isotopic patterns from bromine.

- IR : Validate carbonyl (C=O, ~1650–1750 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups .

Q. What in vitro assays are recommended for preliminary evaluation of anticancer activity?

- Methodological Answer : Use cell viability assays (MTT or resazurin) on cancer cell lines (e.g., MCF-7, HeLa). Pair with apoptosis assays (Annexin V/PI staining) and compare IC50 values to reference drugs like cisplatin. Validate cytotoxicity in non-cancerous cells (e.g., HEK-293) .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s mechanism of action?

- Methodological Answer : Perform molecular docking (AutoDock Vina) against targets like topoisomerase II or kinases. Validate with MD simulations (GROMACS) to assess binding stability. Use DFT calculations (Gaussian) to predict electron-deficient regions for SAR optimization .

Q. How to resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Assay Standardization : Replicate studies under controlled conditions (e.g., cell passage number, serum concentration).

- Metabolic Stability : Test in liver microsomes to identify metabolite interference.

- SAR Analysis : Compare substituent effects (e.g., fluoro vs. chloro analogs) on activity .

Q. What synthetic strategies mitigate side reactions during benzotriazinone ring formation?

- Methodological Answer :

- Cyclization : Use Dean-Stark traps to remove water during ring closure.

- Protecting Groups : Temporarily block reactive amines with Boc or Fmoc.

- Byproduct Monitoring : Employ LC-MS to detect and quantify impurities like hydrolyzed intermediates .

Q. How does the crystal structure inform the compound’s stability and reactivity?

- Methodological Answer : Analyze X-ray crystallography data (e.g., torsion angles, hydrogen bonding) to assess conformational rigidity. Compare with derivatives to identify steric hindrance or π-π stacking interactions that enhance stability .

Q. What strategies improve pharmacokinetic properties without compromising activity?

- Methodological Answer :

- LogP Optimization : Introduce hydrophilic groups (e.g., –OH, –SO3H) to the butanamide chain.

- Prodrug Design : Mask polar groups with ester linkages for enhanced bioavailability.

- Metabolic Profiling : Use CYP450 inhibition assays to predict drug-drug interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.